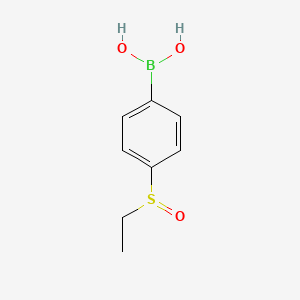

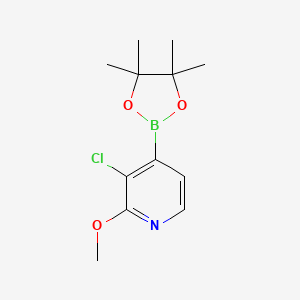

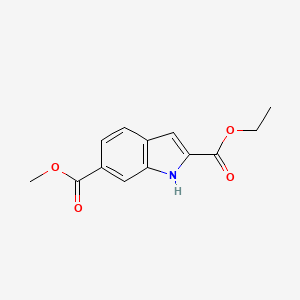

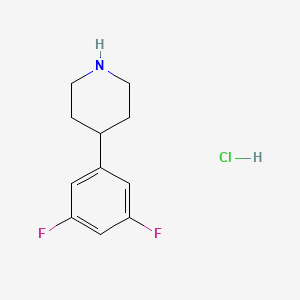

![molecular formula C10H5ClN2O2 B1418135 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 328277-09-4](/img/structure/B1418135.png)

8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as 8-chloro-2-benzofurancarboxamide, is an organic compound with a molecular formula of C9H6ClN3O. It is a member of the benzofuran family of heterocyclic compounds, which are characterized by a fused six-membered ring system containing one oxygen and two nitrogen atoms. 8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is an important intermediate in the synthesis of a variety of pharmaceuticals, including antifungal agents and antibacterial agents.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Compounds like benzofuro[3,2-d]pyrimidines have been synthesized and screened for their antitumor effects against various cancer cell lines such as HepG2 (liver cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer) in vitro .

Material Science

A novel benzo[4,5]furo[3,2-d]pyrimidine-based host was synthesized for use in organic light-emitting diodes (OLEDs). The compound was designed to have high triplet energy, making it suitable for electron-transport and enhancing the efficiency of OLEDs .

Wirkmechanismus

Target of Action

The primary target of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Mode of Action

8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one interacts with its kinase targets by inhibiting their function . This compound addresses key pharmacophoric elements of the kinase ATP pocket . The inhibition of kinases can lead to the prevention of tumor proliferation and survival, making it an effective treatment for cancer .

Biochemical Pathways

The biochemical pathways affected by 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one are those involving kinases . Kinases play a crucial role in cellular processes, including cell proliferation and survival . By inhibiting kinases, this compound can disrupt these processes, particularly in the context of cancer where kinases have been found to be closely linked to tumor proliferation and survival .

Pharmacokinetics

The pharmacokinetics of 8-chloro1

Result of Action

The molecular and cellular effects of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one’s action are primarily related to its inhibition of kinases . This can lead to the disruption of cellular processes such as cell proliferation and survival, particularly in the context of cancer .

Action Environment

The action, efficacy, and stability of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors While specific details are not available in the literature, factors such as pH, temperature, and the presence of other molecules can potentially impact the compound’s action

Eigenschaften

IUPAC Name |

8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O2/c11-5-1-2-7-6(3-5)8-9(15-7)10(14)13-4-12-8/h1-4H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZJDYVERIAXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(O2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.